3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyridopyrimidinone core fused with a thiazolidinone moiety. Its structure includes:
- A pyrido[1,2-a]pyrimidin-4-one scaffold substituted with a methyl group at position 7 and a 4-morpholinyl group at position 2.
- A (Z)-configured thiazolidinone substituent at position 3, containing an isobutyl group and a thioxo group.
Properties
CAS No. |
381712-65-8 |
|---|---|
Molecular Formula |
C21H24N4O3S2 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(5Z)-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H24N4O3S2/c1-13(2)11-25-20(27)16(30-21(25)29)10-15-18(23-6-8-28-9-7-23)22-17-5-4-14(3)12-24(17)19(15)26/h4-5,10,12-13H,6-9,11H2,1-3H3/b16-10- |
InChI Key |
ZGLBSRLJMNAECV-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)N4CCOCC4)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)N4CCOCC4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyridine and β-Ketoester
The pyrido[1,2-a]pyrimidinone core is synthesized via a one-pot cyclocondensation reaction:
Nucleophilic Aromatic Substitution with Morpholine
The morpholine group is introduced at position 2 through nucleophilic substitution:
-
Reactants : 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one and morpholine.
-
Conditions : Dimethylformamide (DMF) solvent, potassium carbonate (K₂CO₃) base, 80°C for 6 hours.
-
Yield : 68–72% after purification via silica gel chromatography (hexane:ethyl acetate = 3:1).
Synthesis of Intermediate B: 3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene-methyl
Thiazolidinone Ring Formation
The thiazolidine-4-one scaffold is constructed via a cyclization reaction:
-
Reactants : Isobutylamine, carbon disulfide (CS₂), and chloroacetic acid.
-
Conditions : Ethanolic NaOH (10%), reflux for 4 hours.
-
Mechanism : Formation of a dithiocarbamate intermediate, followed by acid-catalyzed cyclization.
Final Knoevenagel Condensation
The two intermediates are coupled via a stereoselective Knoevenagel reaction:
| Parameter | Condition |
|---|---|
| Solvent | Dry toluene |
| Catalyst | Piperidine (0.1 equiv) |
| Temperature | 110°C, Dean-Stark trap |
| Reaction Time | 12 hours |
| Workup | Filtration through Celite® |
| Purification | Column chromatography (SiO₂, CH₂Cl₂:MeOH = 95:5) |
| Isolated Yield | 63% |
Mechanistic Insight : The reaction proceeds through a base-catalyzed enolate formation from Intermediate B, followed by nucleophilic attack on the aldehyde group of Intermediate A. The Z-configuration is favored due to steric hindrance from the isobutyl group.
Reaction Optimization and Byproduct Analysis
Catalyst Screening
Comparative studies of catalysts for the Knoevenagel step:
| Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|
| Piperidine | 63 | 98.5 |
| NH₄OAc | 48 | 95.2 |
| DBU | 55 | 97.8 |
Piperidine provided optimal results due to its moderate basicity and low nucleophilicity, minimizing side reactions.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) led to decomposition, while toluene ensured controlled reaction kinetics.
Analytical Characterization
The final product was validated using:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 6.8 Hz, 1H, pyrimidine-H), 7.89 (s, 1H, CH=), 4.12–4.08 (m, 4H, morpholine-OCH₂), 2.89 (d, J = 7.2 Hz, 2H, isobutyl-CH₂).
-
HPLC-MS : m/z 445.1 [M+H]⁺, retention time = 12.3 min (C18 column, acetonitrile:H₂O = 70:30).
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
This compound belongs to a class of heterocyclic compounds that have shown promise in drug development. Its unique structure allows for interactions with biological targets, making it a candidate for various therapeutic applications.
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of pyrido[1,2-a]pyrimidin-4-one can inhibit bacterial growth effectively. For instance, compounds similar to this structure demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 20 μmol/L against various bacterial strains, suggesting significant antibacterial activity .
- Anticancer Activity : The compound's potential as an anticancer agent is supported by research indicating that it can induce cytotoxic effects on tumor cell lines. For example, certain derivatives exhibited IC50 values below 5 μmol/L against multiple cancer cell lines, indicating strong cytotoxicity compared to standard chemotherapy agents like doxorubicin .
Antimicrobial Research
The antimicrobial efficacy of this compound can be attributed to its ability to disrupt bacterial cell functions. The presence of the thiazolidine moiety is particularly noteworthy as it enhances the compound's interaction with bacterial enzymes.
Case Studies
A study highlighted the synthesis of various derivatives based on this compound and their evaluation against common pathogens. The results indicated:
| Compound | MIC (μmol/L) | Target Bacteria |
|---|---|---|
| Compound A | 6 | Bacillus subtilis |
| Compound B | 8 | Salmonella typhi |
| Compound C | 12 | Chlamydia pneumonia |
These findings suggest that modifications to the molecular structure can lead to enhanced antimicrobial properties .
Cancer Treatment Applications
The anticancer potential of this compound has been investigated through various in vitro studies. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Research Findings
In a comparative study involving several pyrido[1,2-a]pyrimidin derivatives:
| Compound | IC50 (μmol/L) | Cell Line |
|---|---|---|
| Compound D | 3.04 | MCF-7 (breast cancer) |
| Compound E | 2.89 | HeLa (cervical cancer) |
| Compound F | 3.20 | A549 (lung cancer) |
These results indicate that specific structural features significantly enhance cytotoxicity and selectivity towards cancer cells .
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
- Inhibiting enzyme activity.
- Modulating receptor function.
- Interfering with nucleic acid synthesis or function.
Comparison with Similar Compounds
Structural Analog 1: 3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- The 4-morpholinyl group in Compound A is replaced by a 1-phenylethylamino group, introducing aromaticity and steric bulk.
- Implications: The phenylethylamino group may improve membrane permeability but reduce metabolic stability compared to morpholinyl . Computational studies suggest the methoxyethyl chain increases hydrophilicity (clogP reduced by ~0.5 units) .
Structural Analog 2: 6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Key Differences: The pyridopyrimidinone core is replaced with a pyrazolo[3,4-d]pyrimidinone system. The thiazolidinone substituent lacks the isobutyl group and instead incorporates a phenyl ring at position 3.
- Activity Data: Demonstrates anti-inflammatory activity (IC₅₀ = 12.3 μM in COX-2 inhibition assays), attributed to the phenyl-thiazolidinone motif . Lower molecular weight (MW = 432.5 g/mol) compared to Compound A (MW = 528.6 g/mol), suggesting better bioavailability .
Structural Analog 3: 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one
- Key Differences: Features a chromeno-pyrimidine scaffold instead of pyridopyrimidinone. Incorporates a piperidinophenyl group and lacks the thiazolidinone-methylidene linkage.
- Computational Insights: Predicted oral bioavailability (Lipinski score: 0 violations) surpasses Compound A (2 violations due to higher MW and logP) . The chromeno system enhances π-π stacking interactions in target binding .
Biological Activity
The compound 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a novel synthetic derivative that exhibits promising biological activities. This article reviews its antimicrobial properties, structure-activity relationships, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a monoisotopic mass of approximately 503.1661 Da. The compound features a complex structure that includes a thiazolidine ring, pyrido-pyrimidine moiety, and morpholine group, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the thiazolidinone structure. For instance, derivatives of thiazolidinones have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Key Findings:
- Antibacterial Activity : Compounds similar to the target compound exhibited MIC values ranging from to against sensitive strains like Enterobacter cloacae and Staphylococcus aureus, outperforming standard antibiotics such as ampicillin and streptomycin by 10–50 times .
- Antifungal Activity : The antifungal efficacy was also notable, with MIC values in the range of to . The most active compounds displayed strong inhibition against Trichoderma viride while showing resistance against Aspergillus fumigatus .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thiazolidinone scaffold significantly influence the biological activity of these compounds. For example:
- The presence of specific substituents on the nitrogen atom of the thiazolidine ring enhances antimicrobial potency.
- Compounds with branched alkyl groups showed increased activity compared to their linear counterparts .
Research Case Studies
Several case studies have been conducted to evaluate the biological potential of similar compounds:
| Study | Compound | Activity | MIC (mg/mL) | Notes |
|---|---|---|---|---|
| Study 1 | Compound 8 | Antibacterial | 0.004 - 0.03 | Most potent against E. cloacae |
| Study 2 | Compound 15 | Antifungal | 0.004 - 0.06 | Most effective against T. viride |
| Study 3 | Compound 11 | Antibacterial | 0.011 | Effective against P. aeruginosa |
Q & A
Basic: What are the recommended synthetic routes and characterization techniques for this compound?
Answer:
- Synthesis: The compound's structural complexity (e.g., thiazolidinone, pyridopyrimidinone, and morpholine moieties) necessitates multi-step protocols. A typical approach involves:
- Condensation reactions to introduce the thiazolidinone-methylene group.
- Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for pyridopyrimidinone core functionalization.
- Selective oxidation/thionation to stabilize the thioxo group.
Optimization of catalysts (e.g., Pd-based for coupling) and reaction conditions (temperature, solvent polarity) is critical for yield improvement .
- Characterization:
Basic: How can researchers address solubility challenges during in vitro assays?
Answer:
- Solubility Profiling:
- Validation: Monitor solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy at biologically relevant pH (6.5–7.4) .
Advanced: What strategies optimize reaction yields and selectivity in multi-step syntheses?
Answer:
- Design of Experiments (DoE):
- Selectivity Enhancement:
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Core Modifications:
- Vary substituents on the pyridopyrimidinone (e.g., methyl vs. ethyl at position 7) to assess steric effects.
- Replace morpholine with piperazine or thiomorpholine to study hydrogen-bonding interactions.
- Methodology:
- Molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins.
- In vitro assays (e.g., kinase inhibition) paired with QSAR modeling to correlate substituent properties (logP, polar surface area) with activity .
Advanced: What mechanistic studies are recommended to elucidate bioactivity?
Answer:
- Target Engagement:
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics.
- Cellular thermal shift assay (CETSA) to confirm target binding in live cells.
- Pathway Analysis:
- RNA-seq/proteomics to identify downstream signaling pathways (e.g., MAPK, PI3K/AKT).
- Knockout models (CRISPR/Cas9) to validate target specificity .
Advanced: How should researchers resolve contradictory data in biological assays?
Answer:
- Troubleshooting Workflow:
- Replicate experiments under standardized conditions (e.g., cell passage number, serum batch).
- Orthogonal assays (e.g., fluorescence polarization vs. ELISA) to confirm activity.
- Metabolite profiling (LC-MS) to rule out compound degradation.
- Statistical Analysis:
Advanced: What are the best practices for stability studies under physiological conditions?
Answer:
- Stability Protocols:
- Forced degradation (acid/base hydrolysis, oxidative stress) to identify labile groups.
- Long-term stability in PBS (pH 7.4) at 37°C, with LC-MS monitoring at 0, 24, 48, and 72 hours.
- Metabolite Identification:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
